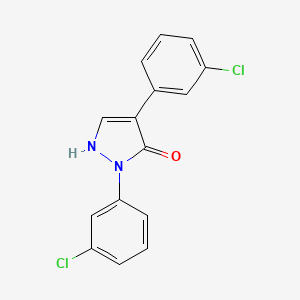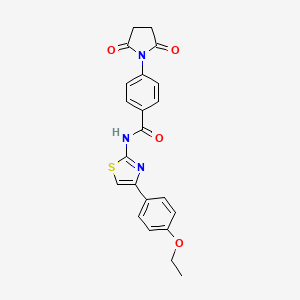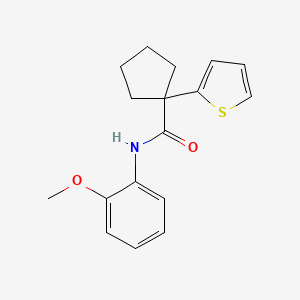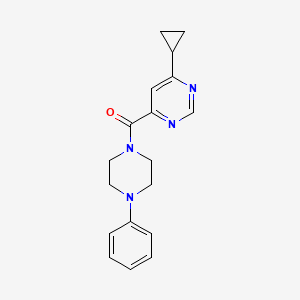![molecular formula C13H12N2O2S2 B2391724 N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline CAS No. 338416-92-5](/img/structure/B2391724.png)
N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline, or N-((E)-2-thienylideneamino)aniline, is an organic compound belonging to the family of thiopyranones. It is a derivatives of thiophene, a five-membered ring with sulfur and four carbon atoms. It is a colorless solid with a molecular weight of 165.22 g/mol and a melting point of 256-257°C. It is soluble in common organic solvents, such as ethanol and dimethyl sulfoxide (DMSO).
Mecanismo De Acción
N-((E)-2-thienylideneamino)aniline acts as an electron donor or acceptor, depending on the reaction conditions. It can undergo a variety of reactions, such as nucleophilic addition, nucleophilic substitution, electrophilic substitution, and cycloaddition. It can also act as a catalyst in certain reactions, such as the Diels-Alder reaction.
Biochemical and Physiological Effects
N-((E)-2-thienylideneamino)aniline has been shown to have a variety of biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((E)-2-thienylideneamino)aniline is a versatile compound that can be used in a variety of laboratory experiments. It has the advantage of being a low-cost and readily available starting material. Additionally, it is soluble in common organic solvents, such as ethanol and N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline, which makes it easy to handle. The main limitation of N-((E)-2-thienylideneamino)aniline is that it is a relatively unstable compound, which can make it difficult to store and use in some experiments.
Direcciones Futuras
N-((E)-2-thienylideneamino)aniline has potential applications in the development of new drugs and materials. Future research should focus on exploring the potential of this compound as a building block for the synthesis of new heterocyclic compounds and polymers. Additionally, research should be conducted to further investigate the biochemical and physiological effects of this compound, as well as its potential applications in the development of new drugs and materials. Finally, research should be conducted to optimize the synthesis of this compound, as well as to develop improved methods for storing and handling it.
Métodos De Síntesis
N-((E)-2-thienylideneamino)aniline can be synthesized by a three-step process. The first step involves the synthesis of the thiopyranone precursor, which is accomplished by reacting 2-aminothiophene with formaldehyde in the presence of a base. The second step involves the reduction of the thiopyranone precursor with sodium borohydride. The third and final step involves the conversion of the thiopyranone precursor to the desired N-((E)-2-thienylideneamino)aniline, which is accomplished by reacting the thiopyranone precursor with aniline in the presence of a base.
Aplicaciones Científicas De Investigación
N-((E)-2-thienylideneamino)aniline is a versatile compound with many potential applications in scientific research. It has been used as a building block for the synthesis of various heterocyclic compounds, such as thienopyridines, thienopyrimidines, and thienooxazoles. It has also been used in the synthesis of biologically active molecules, such as antimicrobial agents, anti-inflammatory agents, and anticancer agents. Additionally, it has been used as a starting material for the synthesis of various polymers.
Propiedades
IUPAC Name |
N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S2/c16-19(17)9-7-12(11-6-8-18-13(11)19)15-14-10-4-2-1-3-5-10/h1-6,8,14H,7,9H2/b15-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTPGDLNSPCRMX-NTCAYCPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=NNC3=CC=CC=C3)C=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CS(=O)(=O)C2=C(/C1=N/NC3=CC=CC=C3)C=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819490 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-chlorophenyl)-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2391646.png)
![2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2391648.png)

![6-(Furan-2-ylmethyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2391650.png)
![N1-cyclohexyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2391652.png)


![(E)-3-(thiophen-2-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2391655.png)

![3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B2391658.png)


![4-(2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid](/img/structure/B2391661.png)
